BenchChemオンラインストアへようこそ!

A-1210477

Apoptosis MCL-1 BH3 mimetic

A-1210477 is the only first-in-class, small-molecule BH3 mimetic that directly binds and inhibits MCL-1 (Ki = 0.43–0.454 nM) without off-target NOXA induction. Unlike ABT-263/venetoclax (BCL-2/XL only) or promiscuous earlier probes (UMI-77, MIM1), A-1210477 ensures that observed apoptosis unambiguously results from direct MCL-1 antagonism. Essential for constructing complete BH3-mimetic panels, overcoming BCL-2/XL inhibitor resistance in AML/non-Hodgkin's lymphoma models, and serving as a historical benchmark for novel MCL-1 inhibitor development. Procure to eliminate mechanistic ambiguity in MCL-1-dependent studies.

Molecular Formula C46H55N7O7S
Molecular Weight 850.0 g/mol
Cat. No. B605033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-1210477
SynonymsA-1210477;  A 1210477;  A1210477.
Molecular FormulaC46H55N7O7S
Molecular Weight850.0 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C
InChIInChI=1S/C46H55N7O7S/c1-33-43(41(49(4)47-33)32-60-36-19-17-35(18-20-36)51-22-24-52(25-23-51)61(56,57)48(2)3)40-14-8-13-38-39(15-9-29-59-42-16-7-11-34-10-5-6-12-37(34)42)45(46(54)55)53(44(38)40)26-21-50-27-30-58-31-28-50/h5-8,10-14,16-20H,9,15,21-32H2,1-4H3,(H,54,55)
InChIKeyXMVAWGSQPHFXKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-1210477: A First-in-Class Selective MCL-1 Inhibitor for Precise Apoptosis Research


A-1210477 is a first-in-class, small-molecule BH3 mimetic that selectively inhibits the anti-apoptotic protein MCL-1 (myeloid cell leukemia-1) [1]. It binds MCL-1 with high affinity (Ki = 0.43–0.454 nM) and disrupts the MCL-1–BIM protein-protein interaction, thereby inducing apoptosis in MCL-1-dependent cancer cells [2]. Unlike earlier-generation MCL-1 inhibitors, A-1210477 achieves on-target cellular activity without relying on indirect NOXA induction, and it exhibits marked selectivity over BCL-2, BCL-XL, BCL-W, and A1 [3].

A-1210477 vs. Generic BH3 Mimetics: Why Molecular Precision Precludes Simple Substitution


MCL-1 is a notoriously difficult anti-apoptotic target due to its rigid, shallow binding groove; many early-stage compounds fail to achieve on-target cellular activity or rely on off-target mechanisms [1]. Substituting A-1210477 with a generic BH3 mimetic such as ABT-263 (navitoclax) or ABT-199 (venetoclax) is not feasible because these agents target BCL-2/BCL-XL but spare MCL-1, a key resistance factor in AML and solid tumors [2][3]. Conversely, earlier-generation MCL-1 inhibitors like UMI-77 and MIM1 are promiscuous and induce NOXA-dependent apoptosis rather than directly engaging MCL-1, compromising their utility as mechanistic probes [4]. A-1210477's validated, direct MCL-1 antagonism and well-defined selectivity window make it an irreplaceable chemical tool for studies requiring unambiguous MCL-1 perturbation.

A-1210477 Differentiation Evidence: Quantified Head-to-Head Comparisons Against Closest Analogs


Direct Mechanism of Action: NOXA-Independent MCL-1 Antagonism vs. MIM1 and UMI-77

In a rigorous comparative study of three putative MCL-1 inhibitors, A-1210477 was the only compound that did not induce the pro-apoptotic protein NOXA. MIM1 and UMI-77 both induced NOXA via the unfolded protein response pathway, and their cytotoxicity was dependent on NOXA, indicating that they do not directly target MCL-1 in cells [1]. A-1210477, in contrast, induced accumulation of MCL-1 protein consistent with direct binding and prevention of degradation, and it sensitized cells to ABT-199 independently of NOXA [1].

Apoptosis MCL-1 BH3 mimetic Mechanism of action NOXA

Potency Superiority in MCL-1-Dependent Cells: A-1210477 vs. UMI-77

In MCL-1-dependent SVEC cells, A-1210477 demonstrated significantly greater potency compared to UMI-77. The EC50 value for A-1210477 was <5 µM, whereas UMI-77 had an EC50 of 10 µM [1][2]. This difference in cellular potency reflects A-1210477's higher binding affinity for MCL-1 (Ki = 0.45 nM) and its direct on-target mechanism.

MCL-1 Cytotoxicity Cell viability EC50 SVEC

High Selectivity for MCL-1 Over BCL-2 and BCL-XL vs. Navitoclax (ABT-263)

A-1210477 exhibits profound selectivity for MCL-1 over other anti-apoptotic BCL-2 family members. Its Ki for MCL-1 is 0.45 nM, whereas it shows >290-fold selectivity over BCL-2 (Ki = 132 nM) and >1400-fold selectivity over BCL-XL (Ki > 660 nM) . In contrast, the commonly used BH3 mimetic navitoclax (ABT-263) potently inhibits both BCL-2 and BCL-XL (Ki < 1 nM for both) but has negligible activity against MCL-1 [1].

MCL-1 Selectivity BCL-2 BCL-XL BH3 profiling

First-in-Class Validation: A-1210477 as the Pioneer MCL-1 Chemical Probe

A-1210477 is recognized as the first small-molecule MCL-1 inhibitor with sufficient potency to induce clear on-target cellular activity, establishing the chemical biology precedent for MCL-1 antagonism [1]. Prior to its development, no compound existed that could directly inhibit MCL-1 in living cells without inducing NOXA or other off-target effects. The Chemical Probes Portal notes that while newer MCL-1 inhibitors (e.g., S63845, AMG-176, AZD5991) have subsequently been developed with improved cell potency and in vivo activity, A-1210477 remains the foundational tool compound for benchmarking and historical reference [2].

MCL-1 Chemical probe First-in-class Tool compound Target validation

Synergistic Combination with ABT-263 (Navitoclax) in MCL-1/BCL-2 Co-Dependent Cancers

A-1210477 synergizes with the BCL-2/BCL-XL inhibitor navitoclax (ABT-263) to kill a variety of cancer cell lines that are resistant to navitoclax alone [1]. In cervical cancer cell lines (SiHa, C33A, CaSki), the combination of A-1210477 and ABT-263 exhibited synergistic anti-proliferative effects [2]. This synergy is predicated on the orthogonal selectivity profiles: navitoclax inhibits BCL-2/BCL-XL, while A-1210477 inhibits MCL-1, thereby disabling multiple parallel survival pathways simultaneously.

Combination therapy Synergy ABT-263 Navitoclax MCL-1

A-1210477 Application Scenarios: Where Precision MCL-1 Inhibition Delivers Definitive Answers


Validating MCL-1 Dependency in Primary Cancer Samples via BH3 Profiling

A-1210477 is an essential tool for BH3 profiling assays that measure cellular dependence on MCL-1 for survival. Its direct, NOXA-independent mechanism ensures that any observed loss of viability directly reflects MCL-1 antagonism, unlike earlier-generation inhibitors that confound interpretation. Procure A-1210477 alongside BCL-2/BCL-XL inhibitors (e.g., ABT-263, venetoclax) to construct a complete BH3-mimetic panel for stratifying patient-derived samples [1][2].

Overcoming ABT-737/Venetoclax Resistance in AML and Lymphoma Models

MCL-1 is a primary mediator of resistance to BCL-2/BCL-XL inhibitors. A-1210477 overcomes resistance to ABT-737 in AML cell lines and synergizes with venetoclax in non-Hodgkin's lymphoma models. Researchers studying drug resistance mechanisms or developing rational combination therapies should procure A-1210477 to model MCL-1 co-inhibition strategies [3][4].

Dissecting the Molecular Pharmacology of MCL-1 Without NOXA Confounding

For studies that aim to delineate MCL-1-specific signaling, protein-protein interactions, or degradation pathways, A-1210477 is the only validated small-molecule probe that directly binds MCL-1 without inducing NOXA. This makes it the preferred choice for mechanistic studies, Western blot analysis of MCL-1 stabilization, and co-immunoprecipitation experiments examining BIM/MCL-1 complex disruption [5].

Benchmarking Novel MCL-1 Inhibitors in Discovery Programs

As the first-in-class MCL-1 inhibitor with well-characterized binding affinity, selectivity, and cellular activity, A-1210477 serves as the historical benchmark against which new MCL-1 inhibitors are compared. Drug discovery programs should procure A-1210477 as a reference standard to contextualize the potency and selectivity of novel chemical series, ensuring that any claimed improvements are anchored to a validated baseline [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-1210477

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.